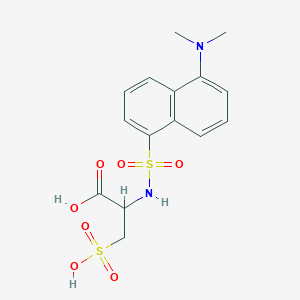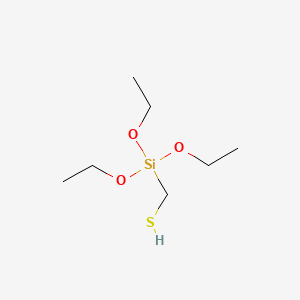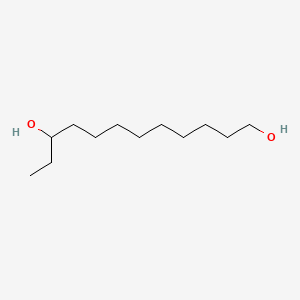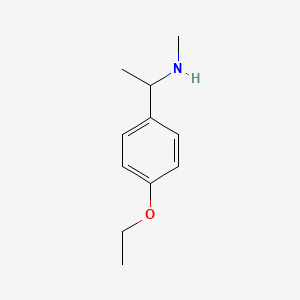
Dansyl-L-cysteic acid
Descripción general
Descripción
Dansyl-L-cysteic acid is a fluorescent derivative of the amino acid cysteine. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent products upon reaction with various biomolecules. The dansyl group, which is a sulfonamide of 5-(dimethylamino)naphthalene-1-sulfonyl, imparts strong fluorescence properties to the compound, making it useful in various detection and quantification assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dansyl-L-cysteic acid is typically synthesized through the reaction of L-cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction proceeds as follows:
- Dissolve L-cysteic acid in water.
- Add sodium carbonate to the solution to maintain an alkaline pH.
- Slowly add dansyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-L-cysteic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The cysteic acid moiety can undergo oxidation and reduction reactions, altering the overall properties of the compound.
Condensation Reactions: this compound can participate in condensation reactions with other amino acids or peptides.
Common Reagents and Conditions
Sodium Carbonate: Used to maintain an alkaline pH during the synthesis.
Dansyl Chloride: The primary reagent for introducing the dansyl group.
Ammonium Hydroxide: Used to quench the reaction and neutralize excess dansyl chloride.
Major Products Formed
The primary product of the reaction between L-cysteic acid and dansyl chloride is this compound. Depending on the reaction conditions, minor by-products may include unreacted L-cysteic acid and partially dansylated intermediates.
Aplicaciones Científicas De Investigación
Dansyl-L-cysteic acid has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe for detecting and quantifying amino acids, peptides, and proteins.
Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the analysis of biological samples.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mecanismo De Acción
The mechanism of action of dansyl-L-cysteic acid involves the interaction of the dansyl group with target biomolecules. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of the target molecules. The fluorescence properties of the dansyl group are influenced by the local environment, making it a sensitive probe for studying molecular interactions and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-L-lysine: Another dansylated amino acid used for similar applications.
Dansyl-L-arginine: A fluorescent derivative of arginine with comparable properties.
Dansyl-L-glutamic acid: Used in biochemical assays for detecting and quantifying glutamic acid.
Uniqueness
Dansyl-L-cysteic acid is unique due to its specific interaction with cysteine residues in proteins and peptides. This specificity makes it particularly useful for studying cysteine-containing biomolecules and their interactions. Additionally, the strong fluorescence of the dansyl group enhances the sensitivity and accuracy of detection assays.
Propiedades
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGQJUKPIENKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405282 | |
| Record name | Dansyl-L-cysteic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28223-61-2 | |
| Record name | Dansyl-L-cysteic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















